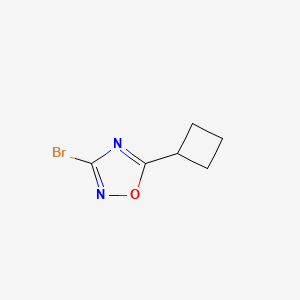

3-Bromo-5-cyclobutyl-1,2,4-oxadiazole

Vue d'ensemble

Description

3-Bromo-5-cyclobutyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Médecine : Agents antimicrobiens

Le noyau 1,2,4-oxadiazole, auquel appartient le 3-Bromo-5-cyclobutyl-1,2,4-oxadiazole, a été étudié de manière approfondie pour ses propriétés antimicrobiennes . Ces composés ont montré un potentiel en tant qu'agents anti-infectieux avec des activités contre une variété de bactéries, de virus et d'autres pathogènes. Les groupes bromo et cyclobutyle peuvent encore améliorer ces propriétés, faisant de ce composé un candidat pour le développement de nouveaux médicaments antimicrobiens.

Agriculture : Protection des plantes

En agriculture, les dérivés de l'oxadiazole sont connus pour leurs activités herbicides, insecticides et fongicides . Le This compound pourrait être exploré comme agent de protection des plantes, offrant potentiellement un nouvel outil pour lutter contre les ravageurs et les maladies qui affectent les cultures, contribuant ainsi à la sécurité alimentaire.

Science des matériaux : Dispositifs optoélectroniques

Les oxadiazoles sont des échafaudages prometteurs pour les applications en science des matériaux, y compris les OLED (diodes électroluminescentes organiques) et autres dispositifs optoélectroniques . La structure unique du This compound pourrait être utilisée dans la conception de matériaux avec des propriétés électroniques spécifiques, telles que le transport de charge ou l'émission de lumière.

Biochimie : Inhibition enzymatique

Le cycle oxadiazole est un motif courant dans les inhibiteurs enzymatiques. Le This compound pourrait servir de composé de tête dans la conception de nouveaux inhibiteurs ciblant les enzymes cruciales pour la survie des agents pathogènes ou des cellules cancéreuses .

Pharmacologie : Recherche anticancéreuse

Les 1,3,4-oxadiazoles ont montré un large spectre d'activité biologique, y compris des propriétés antitumorales . En tant que dérivé structurellement unique, le This compound peut être étudié pour ses effets cytotoxiques contre diverses lignées de cellules cancéreuses, conduisant potentiellement au développement de nouveaux médicaments anticancéreux.

Mécanisme D'action

In terms of the mode of action, 1,2,4-oxadiazole derivatives can act as a bioisosteric hydrogen bond acceptor for carbonyl compounds such as ketones, esters, amides, and carbamates while being resistant toward metabolism by hydrolytic esterase and peptidase enzymes .

As for the environmental factors, the storage temperature can influence the stability of these compounds .

Analyse Biochimique

Biochemical Properties

3-Bromo-5-cyclobutyl-1,2,4-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, this compound can interact with cytochrome P450 enzymes, leading to alterations in the metabolism of other compounds. Additionally, it can bind to specific proteins, influencing their function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, it can alter the expression of genes involved in oxidative stress response and inflammation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, it can modulate the activity of transcription factors, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell viability, proliferation, and differentiation. These effects are dependent on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as reducing inflammation and oxidative stress. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The effects of this compound on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can affect its activity and function, as it can interact with different biomolecules in specific cellular environments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The effects of this compound on subcellular localization are essential for understanding its mechanism of action and potential therapeutic applications.

Activité Biologique

3-Bromo-5-cyclobutyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, making it a potential candidate for therapeutic applications. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

The molecular formula of this compound is . Its structure includes a bromine atom at the 3-position and a cyclobutyl group at the 5-position of the oxadiazole ring. This configuration contributes to its biological reactivity and interaction with various enzymes and receptors.

Biological Activities

Research has shown that compounds containing the oxadiazole moiety exhibit a wide range of biological activities, including:

- Anticancer Activity : Oxadiazoles have been reported to possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The selectivity of these compounds for COX-2 over COX-1 is particularly noteworthy for developing anti-inflammatory drugs .

- Antimicrobial Properties : The oxadiazole scaffold has shown activity against several microbial strains. Research indicates that certain oxadiazoles can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development .

Anticancer Activity

In a study evaluating various oxadiazole derivatives, it was found that compounds with similar structures to this compound exhibited IC50 values ranging from 0.045 µg/mL to 0.072 µg/mL against different cancer cell lines . These findings highlight the potential of this compound in cancer therapeutics.

Anti-inflammatory Activity

A molecular docking study revealed that derivatives of 1,2,4-oxadiazoles could effectively bind to COX enzymes. For example, certain derivatives showed higher selectivity for COX-2 compared to standard anti-inflammatory drugs like meloxicam . This selectivity suggests that this compound may also possess similar properties.

Data Tables

Propriétés

IUPAC Name |

3-bromo-5-cyclobutyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-6-8-5(10-9-6)4-2-1-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTMGFYKJQTKSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.